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Compound of Interest

Compound Name: 2-Chloroquinazolin-4-amine

Cat. No.: B1347355 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloroquinazolin-
4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 2-Chloroquinazolin-4-amine, a key intermediate in the synthesis of various

biologically active compounds. This document details its structural characteristics, reactivity,

and provides established experimental protocols for its synthesis and modification.

Core Physical and Chemical Properties
2-Chloroquinazolin-4-amine, with the CAS number 59870-43-8, is a heterocyclic aromatic

compound. Its fundamental properties are summarized below.[1]
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Property Value Reference

Molecular Formula C₈H₆ClN₃ [1]

Molecular Weight 179.61 g/mol [1][2]

IUPAC Name 2-chloroquinazolin-4-amine [1]

Boiling Point 313.6°C at 760 mmHg [3]

Density 1.445 g/cm³ [3]

Flash Point 143.5°C [3]

Refractive Index 1.726 [3]

XLogP3 2.3 [1]

Topological Polar Surface Area 51.8 Å² [1]

Spectroscopic Data
The structural integrity of 2-Chloroquinazolin-4-amine is typically confirmed using standard

spectroscopic methods.

Spectroscopic Data Description

¹H NMR

While specific spectral data for the parent

compound is not detailed in the provided

literature, the structure of its derivatives is

routinely confirmed by ¹H NMR spectroscopy.

For example, in derivatives, aromatic protons of

the quinazoline ring and substituents are readily

identifiable.[4][5][6]

Mass Spectrometry

The exact mass of 2-Chloroquinazolin-4-amine

is 179.0250249 Da.[1] ESI-MS is commonly

used to confirm the molecular weight of the

compound and its derivatives.[4] Predicted m/z

values for common adducts include 180.03230

for [M+H]⁺ and 202.01424 for [M+Na]⁺.[7]
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Chemical Synthesis and Reactivity
Synthesis
The primary synthetic route to 2-Chloroquinazolin-4-amine and its derivatives involves the

regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline.[6] The

chlorine atom at the C4 position is significantly more electrophilic and susceptible to

nucleophilic attack than the chlorine at the C2 position.[6][8] This allows for selective

substitution at the C4 position under mild conditions.[8]

A typical synthesis involves reacting 2,4-dichloroquinazoline with an amine source. For

instance, reacting 2,4-dichloroquinazoline with various primary amines leads to the formation of

N-substituted 2-chloroquinazoline-4-amine derivatives.[9] The synthesis of the precursor, 2,4-

dichloroquinazoline, is often achieved by treating quinazoline-2,4-dione with a chlorinating

agent like phosphorous oxychloride.[10][11]

Anthranilic Acid Quinazoline-2,4-dione

 + Potassium Cyanate
Cyclization 2,4-Dichloroquinazoline

 + POCl₃
Chlorination 2-Chloroquinazolin-4-amine

 + NH₃ or Amine Source
Regioselective SNAr

Click to download full resolution via product page

Caption: General synthesis workflow for 2-Chloroquinazolin-4-amine.

Chemical Reactivity
The reactivity of 2-Chloroquinazolin-4-amine is dominated by the two chlorine-substituted

positions on the quinazoline ring.

Nucleophilic Aromatic Substitution (SNAr): The key feature of the 2,4-dichloroquinazoline

precursor is the differential reactivity of the two chlorine atoms. The C4 position is more

reactive towards nucleophiles under mild conditions (e.g., 0-5 °C), allowing for selective

monosubstitution.[8] Substitution at the C2 position typically requires harsher conditions, such

as elevated temperatures (reflux).[8] This regioselectivity is crucial for the synthesis of

specifically substituted quinazoline derivatives. DFT calculations have confirmed that the

carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to

nucleophilic attack.[6]
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2,4-Dichloroquinazoline 2-Chloroquinazolin-4-amine
(Monosubstituted)

 + R-NH₂

Mild Conditions 2,4-Diaminoquinazoline
(Disubstituted)

 + R'-NH₂

Harsher Conditions

Click to download full resolution via product page

Caption: Regioselective nucleophilic substitution on the quinazoline ring.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom at the C2 position can

participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura

coupling. This allows for the introduction of aryl or heteroaryl groups at this position, further

diversifying the molecular scaffold for drug discovery applications.

Role in Drug Development
2-Chloroquinazolin-4-amine and its parent scaffold, 4-aminoquinazoline, are considered

"privileged structures" in medicinal chemistry.[6] They are key intermediates in the synthesis of

a wide range of therapeutic agents.

Anticancer Agents: Many derivatives have shown potent anticancer activity.[12][13][14] The

4-anilinoquinazoline scaffold is a well-known pharmacophore for inhibiting epidermal growth

factor receptor (EGFR) tyrosine kinase, which is implicated in several cancers.[12][15]

Anti-inflammatory Agents: Certain derivatives have been synthesized and evaluated for their

anti-inflammatory potential, showing inhibitory effects on cyclooxygenase (COX) enzymes.[5]

Other Biological Activities: The quinazoline core is found in molecules with a broad spectrum

of biological activities, including antimicrobial, antihypertensive, and diuretic properties.[15]
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Caption: Role as a key intermediate in drug discovery.

Experimental Protocols
The following are generalized experimental protocols based on methodologies reported in the

literature.

Synthesis of 2-Chloro-4-(arylamino)quinazoline
Derivatives
This protocol describes the selective substitution at the C4 position.

Reaction Setup: Dissolve 2,4-dichloroquinazoline (1 equivalent) in a suitable solvent such as

isopropanol in a round-bottom flask equipped with a reflux condenser.[5]

Addition of Nucleophile: Add the desired aniline derivative (1 equivalent) to the solution.[5]
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Reaction: Reflux the mixture for approximately 6 hours.[5] The progress of the reaction can

be monitored by Thin Layer Chromatography (TLC).

Workup: After completion, cool the reaction mixture to room temperature. If a precipitate

forms, it can be collected by filtration. Alternatively, the solvent can be removed under

reduced pressure.[5]

Purification: The crude product is washed with a suitable solvent (e.g., distilled water, cold

ethanol) to remove impurities.[5] Further purification can be achieved by recrystallization or

column chromatography.

General Procedure for Suzuki-Miyaura Coupling at the
C2-Position
This protocol describes a general method for C-C bond formation at the C2 position of a 2-

chloro-4-aminoquinazoline derivative.

Reaction Setup: In an oven-dried Schlenk tube, combine the 2-chloro-4-aminoquinazoline

substrate (1 equivalent), the desired arylboronic acid (1.5 equivalents), a palladium catalyst

such as Pd(OAc)₂ (0.05-0.10 equivalents), a phosphine ligand like PPh₃ (0.15-0.30

equivalents), and a base such as Na₂CO₃ (3 equivalents).[16]

Inert Atmosphere: Cap the tube, evacuate, and backfill with an inert gas like argon or

nitrogen (repeat this cycle 2-3 times).[17]

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

like 1,4-dioxane or DME and water (e.g., 10:1 ratio), via syringe.[16][17]

Reaction: Heat the reaction mixture to the required temperature (e.g., 75-110°C) and stir

until the starting material is consumed, as monitored by TLC or GC.[16][17]

Workup: Cool the reaction to room temperature. Add water and extract the product with an

organic solvent (e.g., ethyl acetate, CH₂Cl₂).[16][17]

Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g.,

MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified

by flash column chromatography.[17]
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Safety Information
According to GHS classifications, 2-Chloroquinazolin-4-amine is considered hazardous. It is

harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319),

and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this

chemical. All work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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